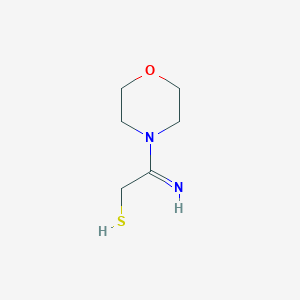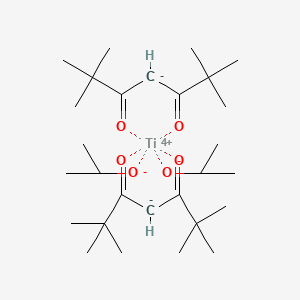
Purine-6-selone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Purine-6-selone: is a selenium-containing derivative of purine, a heterocyclic aromatic organic compound. Purines are essential components of nucleic acids, which are fundamental to genetic material in all living organisms. The incorporation of selenium into the purine structure results in unique chemical and biological properties, making this compound a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Purine-6-selone typically involves the substitution of a sulfur atom in purine-6-thione with a selenium atom. This can be achieved through a nucleophilic substitution reaction using selenium reagents such as sodium selenide or potassium selenocyanate under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation of the selenium compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process would require stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity of the final product. Purification methods such as recrystallization or chromatography may be employed to isolate the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Purine-6-selone undergoes various chemical reactions, including:
Oxidation: The selenium atom in this compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert this compound back to its corresponding purine-6-thione.
Substitution: Nucleophilic substitution reactions can replace the selenium atom with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed under appropriate conditions.
Major Products:
Oxidation: Selenoxide or selenone derivatives.
Reduction: Purine-6-thione.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Purine-6-selone is used as a precursor in the synthesis of selenium-containing nucleosides and nucleotides, which are valuable in studying selenium’s role in biological systems .
Biology: In biological research, this compound is investigated for its potential antioxidant properties and its role in redox biology. Selenium is an essential trace element, and its incorporation into biomolecules can influence various biological processes .
Medicine: this compound and its derivatives are explored for their potential therapeutic applications, including anticancer and antiviral activities. Selenium-containing compounds have shown promise in modulating immune responses and protecting against oxidative stress .
Industry: In the industrial sector, this compound is used in the development of advanced materials and catalysts. Its unique chemical properties make it suitable for applications in electronics and nanotechnology .
Mécanisme D'action
The mechanism of action of Purine-6-selone involves its interaction with cellular redox systems. Selenium can act as a cofactor for various enzymes, including glutathione peroxidases and thioredoxin reductases, which play crucial roles in maintaining cellular redox balance . By modulating these pathways, this compound can influence cell signaling, proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Purine-6-thione: The sulfur analog of Purine-6-selone, which has similar chemical properties but different biological activities.
Selenoinosine: A selenium-containing nucleoside with distinct pharmacological properties.
Uniqueness: this compound is unique due to its selenium content, which imparts distinct redox properties and biological activities compared to its sulfur analogs. The presence of selenium allows for unique interactions with biological systems, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C5H2N4Se |
|---|---|
Poids moléculaire |
197.07 g/mol |
Nom IUPAC |
purine-6-selone |
InChI |
InChI=1S/C5H2N4Se/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H |
Clé InChI |
LOQCVTGBKITIJY-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=NC=NC(=[Se])C2=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![1-Methyl-1,4,5,6-tetrahydrocyclopenta[d]imidazole](/img/structure/B13112206.png)
